(R)-4-Hydroxyphenylglycine
Overview
Description
®-4-Hydroxyphenylglycine is an organic compound with the molecular formula C8H9NO3. It is a chiral amino acid derivative, where the hydroxyl group is attached to the para position of the phenyl ring. This compound is of significant interest due to its applications in pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Hydroxyphenylglycine can be achieved through several methods. One common approach involves the asymmetric hydrogenation of 4-hydroxyphenylpyruvic acid using a chiral catalyst. Another method includes the enzymatic resolution of racemic 4-hydroxyphenylglycine using specific enzymes that selectively react with one enantiomer.
Industrial Production Methods: In industrial settings, ®-4-Hydroxyphenylglycine is often produced through biocatalytic processes. These processes utilize genetically engineered microorganisms that can efficiently convert precursor compounds into ®-4-Hydroxyphenylglycine under controlled conditions. This method is preferred due to its high yield and enantiomeric purity.
Types of Reactions:
Oxidation: ®-4-Hydroxyphenylglycine can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form 4-hydroxyphenylglycine derivatives with different functional groups.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of ®-4-Hydroxyphenylglycine, such as 4-hydroxyphenylglycine esters, amides, and other substituted phenylglycines.
Scientific Research Applications
®-4-Hydroxyphenylglycine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in studies involving enzyme-substrate interactions and protein engineering.
Medicine: ®-4-Hydroxyphenylglycine is a key intermediate in the synthesis of various pharmaceuticals, including antibiotics and anti-inflammatory drugs.
Industry: It is employed in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.
Mechanism of Action
The mechanism by which ®-4-Hydroxyphenylglycine exerts its effects involves its interaction with specific enzymes and receptors. The hydroxyl group on the phenyl ring allows it to form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the chiral nature of the compound enables it to selectively interact with biological targets, leading to its use in enantioselective synthesis.
Comparison with Similar Compounds
4-Hydroxyphenylalanine: Similar in structure but differs in the side chain attached to the alpha carbon.
4-Hydroxyphenylacetic acid: Lacks the amino group present in ®-4-Hydroxyphenylglycine.
4-Hydroxyphenylpyruvic acid: A precursor in the synthesis of ®-4-Hydroxyphenylglycine.
Uniqueness: ®-4-Hydroxyphenylglycine is unique due to its chiral nature and the presence of both hydroxyl and amino groups, making it a versatile intermediate in organic synthesis and pharmaceutical applications.
Properties
IUPAC Name |
(2R)-2-amino-2-(3-hydroxyphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c9-7(8(11)12)5-2-1-3-6(10)4-5/h1-4,7,10H,9H2,(H,11,12)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLYTFPAEVJTFM-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40948573 | |
Record name | Amino(3-hydroxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40948573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25698-27-5 | |
Record name | (αR)-α-Amino-3-hydroxybenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25698-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-4-Hydroxyphenylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025698275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amino(3-hydroxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40948573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-4-hydroxyphenylglycine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.887 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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